Cas no 1296950-68-9 (8-Bromo-6-methylquinoline-3-carboxylic acid)
8-Bromo-6-methylquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-6-methylquinoline-3-carboxylic acid
- MFCD18909557
- DB-429208
- 8-bromo-6-methyl-3-Quinolinecarboxylic acid
- 1296950-68-9
-
- MDL: MFCD18909557
- Inchi: 1S/C11H8BrNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)
- InChI Key: DZBCQPBAPWTCCE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2=CC(C(=O)O)=CN=C21
Computed Properties
- Exact Mass: 264.97384Da
- Monoisotopic Mass: 264.97384Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 50.2Ų
8-Bromo-6-methylquinoline-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Bromo-6-methylquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B999910-50mg |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B999910-100mg |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B999910-500mg |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Apollo Scientific | OR309361-1g |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 1g |
£344.00 | 2025-02-20 | ||
| abcr | AB388507-250 mg |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 250mg |
€220.50 | 2023-04-25 | ||
| abcr | AB388507-1 g |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 1g |
€501.00 | 2023-04-25 | ||
| abcr | AB388507-5 g |
8-Bromo-6-methylquinoline-3-carboxylic acid |
1296950-68-9 | 5g |
€1342.50 | 2023-04-25 | ||
| abcr | AB388507-250mg |
8-Bromo-6-methylquinoline-3-carboxylic acid; . |
1296950-68-9 | 250mg |
€212.10 | 2025-04-21 | ||
| abcr | AB388507-1g |
8-Bromo-6-methylquinoline-3-carboxylic acid; . |
1296950-68-9 | 1g |
€479.40 | 2025-04-21 | ||
| abcr | AB388507-5g |
8-Bromo-6-methylquinoline-3-carboxylic acid; . |
1296950-68-9 | 5g |
€1281.30 | 2025-04-21 |
8-Bromo-6-methylquinoline-3-carboxylic acid Suppliers
8-Bromo-6-methylquinoline-3-carboxylic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 8-Bromo-6-methylquinoline-3-carboxylic acid
8-Bromo-6-methylquinoline-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis
8-Bromo-6-methylquinoline-3-carboxylic acid (CAS No. 1296950-68-9) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This quinoline derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates. With its unique bromine substitution pattern and carboxylic acid functionality, this compound offers exceptional versatility for further chemical modifications.
The growing interest in 8-bromo-6-methylquinoline-3-carboxylate derivatives stems from their potential applications in medicinal chemistry. Researchers are particularly focused on exploring its role in creating small molecule inhibitors targeting various disease pathways. Recent studies have shown that modifications of this core structure can yield compounds with interesting pharmacological properties, making it a hot topic in drug discovery circles.
From a chemical perspective, 8-Bromo-6-methylquinoline-3-carboxylic acid exhibits several noteworthy characteristics. The presence of both electron-withdrawing bromo group and electron-donating methyl group creates an interesting electronic environment that influences its reactivity. The carboxylic acid moiety at position 3 provides an excellent handle for further derivatization through amide formation or esterification reactions, which is why it's frequently searched as "quinoline-3-carboxylic acid building block" in scientific databases.
In the context of current research trends, this compound aligns perfectly with the growing demand for heterocyclic scaffolds in drug development. The pharmaceutical industry's shift toward targeted therapies and precision medicine has increased the value of such specialized intermediates. Scientists are particularly interested in how 8-bromo-6-methylquinoline derivatives might contribute to the development of new kinase inhibitors or GPCR modulators, which are among the most sought-after therapeutic targets today.
The synthesis and application of 8-Bromo-6-methylquinoline-3-carboxylic acid also intersects with several cutting-edge technologies in chemistry. Recent advances in flow chemistry and continuous processing have made the production of such compounds more efficient and scalable. Moreover, its potential use in metal-organic frameworks (MOFs) and organic electronic materials has opened new avenues for research in material science applications.
Quality control and analytical characterization of 8-Bromo-6-methylquinoline-3-carboxylic acid typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications, addressing common search queries like "how to analyze quinoline carboxylic acid purity" or "characterization methods for brominated quinolines".
From a commercial perspective, the market for functionalized quinoline derivatives like this compound has been steadily growing. Pharmaceutical companies and contract research organizations frequently search for reliable suppliers of high-purity quinoline intermediates, making this compound an important product in the fine chemicals sector. The development of more sustainable synthetic routes for 8-Bromo-6-methylquinoline-3-carboxylic acid production is also a current focus area, responding to the industry's push toward green chemistry principles.
In conclusion, 8-Bromo-6-methylquinoline-3-carboxylic acid (CAS 1296950-68-9) represents an important tool in modern chemical research. Its unique structural features and versatile reactivity make it valuable for both pharmaceutical development and advanced materials science. As research continues to uncover new applications for brominated quinoline carboxylic acids, this compound is likely to maintain its position as a key building block in organic synthesis and drug discovery efforts worldwide.
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